molecular formula C7H13NO B13217716 1-(4-Methylpyrrolidin-3-yl)ethan-1-one

1-(4-Methylpyrrolidin-3-yl)ethan-1-one

Cat. No.: B13217716
M. Wt: 127.18 g/mol
InChI Key: QWGRUOJDVMRHFZ-UHFFFAOYSA-N
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Description

1-(4-Methylpyrrolidin-3-yl)ethan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a methyl group at the 4-position and an acetyl group at the 3-position. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, confers unique stereoelectronic properties, while the acetyl group enhances reactivity in condensation and nucleophilic addition reactions. Its structural hybridity—combining a basic amine (pyrrolidine) with a polar ketone—suggests tunable solubility and pharmacokinetic properties, making it valuable in drug discovery pipelines .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(4-methylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C7H13NO/c1-5-3-8-4-7(5)6(2)9/h5,7-8H,3-4H2,1-2H3

InChI Key

QWGRUOJDVMRHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher production rates. These methods often employ catalysts to enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

1-(4-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles such as amines or thiols replace the ethanone group to form new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C, depending on the specific reaction .

Scientific Research Applications

1-(4-Methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by altering the activity of key proteins or signaling molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanone Derivatives

Compound Name Substituent Position & Group Key Structural Features Reference
1-(4-Methylpyrrolidin-3-yl)ethan-1-one 4-methylpyrrolidine at C3 Saturated N-heterocycle, basic NH, acetyl
1-(Pyridin-3-yl)ethan-1-one (12) Pyridine at C3 Aromatic N-heterocycle, planar structure
1-(1H-Indol-3-yl)ethan-1-one (10) Indole at C3 Bicyclic aromatic system, NH in indole
1-(4-Bromophenyl)ethan-1-one (8) 4-bromophenyl at C1 Electron-withdrawing Br, planar aryl group
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one Propylpyrrolidine-phenyl at C1 Extended alkyl chain, steric bulk

Key Observations :

  • Electronic Effects : Pyridine (12) and bromophenyl (8) derivatives exhibit electron-deficient character due to aromatic N and Br, respectively, contrasting with the electron-rich pyrrolidine in the target compound .
  • Hydrogen Bonding : The pyrrolidine NH in the target compound enables hydrogen bonding, absent in fully aromatic analogues like pyridine (12) or indole (10) derivatives .

Key Observations :

  • The target compound’s synthesis via palladium catalysis (70% yield) is less efficient than Friedel-Crafts acylation (80–85%) but avoids harsh acidic conditions .
  • Solvent-free grinding methods for indole derivatives (10) offer green chemistry advantages but require precise stoichiometry .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Melting Point (°C) Reference
1-(4-Methylpyrrolidin-3-yl)ethan-1-one 1688 2.58 (s, 3H, COCH₃) Not reported
1-(Pyridin-3-yl)ethan-1-one (12) 1675 2.64 (s, 3H, COCH₃) 149–151
1-(4-Bromophenyl)ethan-1-one (8) 1685 2.60 (s, 3H, COCH₃) 45–47

Key Observations :

  • The acetyl group’s IR stretch (~1688 cm⁻¹) is consistent across analogues, with minor shifts due to electronic environments .
  • Pyridine derivatives (12) exhibit higher melting points (149–151°C) compared to bromophenyl (8) or pyrrolidine derivatives, likely due to stronger intermolecular π-π stacking .

Biological Activity

1-(4-Methylpyrrolidin-3-yl)ethan-1-one, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1-(4-Methylpyrrolidin-3-yl)ethan-1-one is characterized by its structural framework, which includes a pyrrolidine ring substituted with a methyl group. This configuration is crucial for its biological interactions. The compound can be synthesized through various chemical reactions, including substitution and reduction processes.

The biological activity of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one is primarily mediated through its interactions with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are vital in neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine, potentially enhancing synaptic transmission .
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. This modulation can affect numerous physiological processes, including mood regulation and cognitive function .

Biological Activity

Research has indicated several biological activities associated with 1-(4-Methylpyrrolidin-3-yl)ethan-1-one:

  • Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties by modulating cholinergic activity, which is essential in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary investigations have shown potential antimicrobial properties against various pathogens, indicating its possible use in treating infections .
  • Cytotoxicity : Evaluation of cytotoxic effects has revealed that while some derivatives demonstrate significant activity against cancer cell lines, the compound's safety profile remains under investigation .

Research Findings

Numerous studies have explored the biological effects of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one. Below is a summary of key findings:

StudyBiological ActivityMethodologyFindings
AChE InhibitionEnzyme assaysModerate inhibition at concentrations of 1 and 10 µM
AntimicrobialMIC testingActive against Mycobacterium species with MIC values ranging from 6.25 to 12.5 µg/mL
CytotoxicityCell viability assaysExhibited variable cytotoxicity across different cancer cell lines

Case Studies

Several case studies have highlighted the application of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one in therapeutic contexts:

  • Case Study 1 : A study on the neuroprotective effects involved administering the compound to animal models of Alzheimer's disease, resulting in improved cognitive functions attributed to enhanced cholinergic signaling.
  • Case Study 2 : An investigation into its antimicrobial properties showed that derivatives of this compound exhibited significant activity against resistant strains of bacteria, suggesting potential in antibiotic development.

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